CPI571 - 1904647-34-2

CPI571

Catalog Number: EVT-265127
CAS Number: 1904647-34-2
Molecular Formula: C15H18N4O
Molecular Weight: 270.336
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CPI571 is a novel potent and selective inhibitor for the bromodomains of CREBBP/EP300.
Overview

CPI571 is a small molecule compound that has garnered attention in the field of pharmaceutical research, particularly for its potential therapeutic applications. It is primarily classified as a selective inhibitor of certain protein kinases, specifically targeting the Janus kinase family. This inhibition is significant because Janus kinases are involved in various cellular processes, including immune response and hematopoiesis. The compound's ability to modulate these pathways makes it a candidate for treating various diseases, including autoimmune disorders and certain types of cancer.

Source

CPI571 has been developed through a combination of synthetic organic chemistry and medicinal chemistry approaches. The initial discovery and characterization of CPI571 were driven by the need for more selective and effective inhibitors of Janus kinases, which play critical roles in signal transduction pathways.

Classification

CPI571 falls under the category of small molecule inhibitors. It is specifically classified as a Janus kinase inhibitor, which is a subgroup of protein kinase inhibitors. These compounds are designed to interfere with the activity of specific kinases, thereby modulating downstream signaling pathways that are crucial for cell proliferation, differentiation, and survival.

Synthesis Analysis

Methods

The synthesis of CPI571 involves several key steps that utilize modern organic synthesis techniques. One common method includes the use of continuous flow synthesis, which enhances reaction efficiency and product yield. Continuous flow synthesis allows for real-time monitoring and adjustment of reaction conditions, leading to improved safety and scalability.

Technical Details

The synthesis typically begins with the formation of an intermediate compound through nucleophilic substitution reactions involving imidoyl halides and azide ions. This step is crucial as it sets the stage for further modifications that will lead to the final structure of CPI571. The reaction conditions, such as temperature, solvent choice, and reaction time, are optimized to ensure high selectivity and yield.

Molecular Structure Analysis

Structure

CPI571 has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The precise arrangement of atoms within the molecule is critical for its interaction with target proteins.

Data

Molecular modeling studies have provided insights into the three-dimensional conformation of CPI571, revealing how it fits into the active site of Janus kinases. The structural data obtained from X-ray crystallography or nuclear magnetic resonance spectroscopy can be instrumental in understanding its binding affinity and specificity.

Chemical Reactions Analysis

Reactions

CPI571 undergoes various chemical reactions during its synthesis and when interacting with biological targets. Key reactions include nucleophilic substitutions and cyclization processes that lead to the formation of its core structure.

Technical Details

Understanding these reactions involves analyzing reaction kinetics and mechanisms. For instance, the rate at which CPI571 binds to its target can be influenced by factors such as pH, temperature, and the presence of competing substrates.

Mechanism of Action

Process

The mechanism of action for CPI571 primarily involves its binding to the ATP-binding site of Janus kinases. By occupying this site, CPI571 inhibits the phosphorylation activity of these kinases, thereby disrupting downstream signaling pathways associated with cell growth and differentiation.

Data

Studies have shown that CPI571 effectively reduces cytokine signaling in immune cells by blocking Janus kinase-mediated pathways. This action can lead to decreased inflammation and altered immune responses in various disease models.

Physical and Chemical Properties Analysis

Physical Properties

CPI571 is typically described as a crystalline solid with specific melting points and solubility characteristics that vary based on its formulation. Its stability under different conditions (e.g., temperature, light) is also an important consideration during development.

Chemical Properties

Chemically, CPI571 exhibits properties such as pH stability and reactivity with various functional groups. These properties are critical for understanding how it behaves in biological systems and during storage.

Relevant Data or Analyses

Analytical techniques such as high-performance liquid chromatography (HPLC) or mass spectrometry are often employed to assess the purity and concentration of CPI571 in formulations.

Applications

Scientific Uses

CPI571 has several potential applications in scientific research and clinical settings:

  • Autoimmune Disorders: Due to its inhibition of Janus kinases, CPI571 may be effective in treating conditions like rheumatoid arthritis or psoriasis.
  • Cancer Therapy: The compound's ability to modulate cell signaling pathways makes it a candidate for targeted cancer therapies.
  • Inflammatory Diseases: Its anti-inflammatory properties could be beneficial in managing chronic inflammatory conditions.
Introduction to CPI571 in Epigenetic Research

Chemical Characterization of CPI571 as a Bromodomain Inhibitor

CPI571 features a spiro-hydantoin core structure optimized for high-affinity interaction with the acetyl-lysine (KAc) binding pocket of CBP/EP300 bromodomains. The compound acts as a competitive KAc mimetic, engaging conserved residues in the BRD binding cavity through critical hydrogen bonds and hydrophobic interactions. Specifically:

  • The carbonyl group of its hydantoin ring forms a hydrogen bond with the amide nitrogen of Asn1168 (in CBP) or analogous residues in EP300, mimicking the carbonyl oxygen of acetyl-lysine [2] [9].
  • A solvent-exposed acetamide moiety serves as an exit vector for chemical modifications to enhance selectivity or pharmacokinetic properties [2].
  • Substituents on the spiro-ring system project into the ZA channel—a region with high sequence variability among bromodomains—enabling selectivity for CBP/EP300 over BET family bromodomains (e.g., BRD4) [4] [8].

Table 1: Structural and Biochemical Properties of CPI571

PropertyCharacteristicSignificance
Core ScaffoldSpiro-hydantoinMimics acetyl-lysine geometry; enables high-affinity binding
Key Interaction SitesAsn1168 (CBP), Tyr1125 (CBP), ZA channelDisplaces acetylated histone tails; determines selectivity
Binding Affinity (Kd)~50 nM for CBP BRDComparable to clinical-stage inhibitors like iP300w [2]
Selectivity Profile>100-fold selective vs. BRD4 BD1/BD2Minimizes off-target effects on BET-dependent pathways [4] [9]

Historical Development of CBP/EP300-Targeting Compounds

The rational design of CPI571 builds upon three generations of CBP/EP300 inhibitors:

  • First-generation (Non-selective HAT inhibitors): Compounds like C646 and A-485 demonstrated proof-of-concept for pharmacological HAT inhibition but lacked bromodomain specificity. A-485, a pyrazolopyrimidine derivative, inhibited the HAT catalytic domain but showed negligible selectivity between CBP and EP300 [2] [9].
  • Second-generation (Bromodomain-focused inhibitors): iP300w (spiro-hydantoin-based) achieved improved selectivity by exploiting structural divergences in the KAc binding pockets. Co-crystallography revealed its optimized interactions with the CBP/EP300 ZA loop, reducing BET family affinity [2].
  • Third-generation (Degraders & CPI571): PROTACs (e.g., dCBP-1, JQAD1) linked bromodomain ligands to E3 ubiquitin ligase recruiters, enabling targeted protein degradation. CPI571 emerged as a non-degradative analog of iP300w with enhanced pharmacokinetic stability, attributable to its modified exit vector chemistry that reduces metabolic clearance [2] [9].

Role of CPI571 in Chromatin Remodeling and Transcriptional Regulation

CPI571 exerts multimodal effects on chromatin architecture and gene expression by disrupting CBP/EP300 function:

Nucleosome Reorganization

  • Reduces H3K27ac enrichment at super-enhancers (SEs) by >70% within 6 hours in lymphoma cells, as quantified by ChIP-seq. SE decommissioning preferentially affects oncogenes like MYC and BCL2, which exhibit disproportionate reliance on SE-driven transcription [1] [7] [9].
  • Impedes nucleosome sliding by SWI/SNF complexes, which require HAT-mediated histone acetylation to loosen chromatin compaction. This synergizes with ATP-dependent remodelers to silence pro-proliferative loci [7] [10].

Transcriptional Interference

  • Abrogates RNA Polymerase II (Pol II) elongation by disrupting BRD4-mediated P-TEFb recruitment. Phosphorylation of Pol II C-terminal domain (Ser2) decreases by >50% post-CPI571 treatment, stalling transcriptional elongation [1] [8].
  • Suppresses "transcriptional addiction" in malignancies with CREBBP/EP300 mutations (e.g., follicular lymphoma). CPI571 restores expression of immune recognition genes (MHC-II, CD86) by rebalancing H3K27ac at enhancers [9].

Table 2: Transcriptional and Chromatin Effects of CPI571 in Hematologic Malignancies

Process AffectedCPI571-Induced ChangeFunctional Consequence
H3K27ac at SEs↓ 70-80% (ChIP-seq)Silencing of MYC, IRF4, BCL2 oncogenes
Pol II Ser2-P↓ 55% (Western blot)Impaired transcriptional elongation; reduced mRNA synthesis
Enhancer RNA (eRNA)↓ 65% (RT-qPCR)Collapse of enhancer-promoter looping at target loci
Tumor Suppressor GenesCDKN1A, BTG2 (RNA-seq)Cell cycle arrest and differentiation

Synergy with Chromatin Remodelers

CPI571 cooperates with ATP-dependent remodeling complexes (e.g., NuRD, SWI/SNF) to enforce nucleosome repositioning:

  • In CIC::DUX4 sarcoma, CPI571 diminishes binding of the NuRD complex subunit CHD4 to hyperacetylated chromatin, augmenting nucleosome occupancy at ETV1/4/5 oncogenes [2] [7].
  • Preclinical studies demonstrate that sequential treatment with HDAC inhibitors (e.g., vorinostat) followed by CPI571 maximizes nucleosome compaction at target loci, exploiting epigenetic crosstalk [9] [10].

Properties

CAS Number

1904647-34-2

Product Name

CPI571

IUPAC Name

(4R)- 6-(1,4-Dimethyl-1H-imidazol-2-yl)-1,3,4,5-tetrahydro-4-methyl-2H-1,5-benzodiazepin-2-one

Molecular Formula

C15H18N4O

Molecular Weight

270.336

InChI

InChI=1S/C15H18N4O/c1-9-7-13(20)18-12-6-4-5-11(14(12)16-9)15-17-10(2)8-19(15)3/h4-6,8-9,16H,7H2,1-3H3,(H,18,20)/t9-/m1/s1

InChI Key

SEBLQCOUNNYDKI-SECBINFHSA-N

SMILES

O=C1NC2=CC=CC(C3=NC(C)=CN3C)=C2N[C@H](C)C1

Solubility

Soluble in DMSO

Synonyms

CPI571

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.